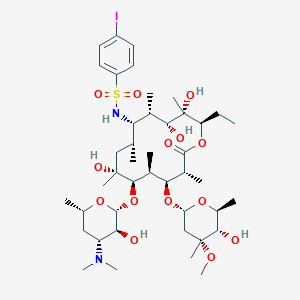![molecular formula C14H9Cl3FNO4 B14607388 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene CAS No. 60775-33-9](/img/structure/B14607388.png)
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms, a fluoroethoxy group, and a nitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in industrial and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form 1,3,5-trichlorobenzene. This intermediate is then subjected to further reactions to introduce the fluoroethoxy and nitrophenoxy groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the additional functional groups. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoroethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
1,2,4-Trichlorobenzene: Differently substituted chlorobenzene with distinct properties.
2,4-Dichloro-1-nitrobenzene: Similar nitro-substituted chlorobenzene.
Uniqueness
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
60775-33-9 |
|---|---|
Fórmula molecular |
C14H9Cl3FNO4 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl3FNO4/c15-8-5-10(16)14(11(17)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-18/h1-2,5-7H,3-4H2 |
Clave InChI |
WWSHLXGICWNNHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
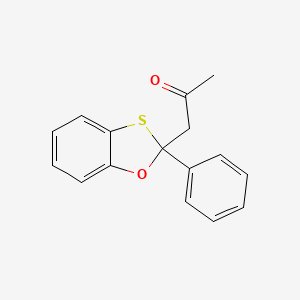
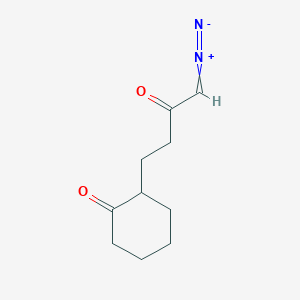
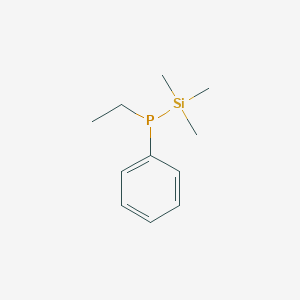

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
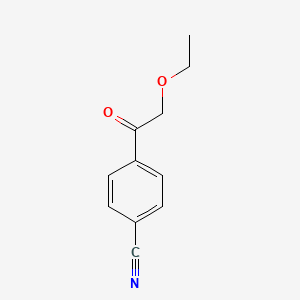
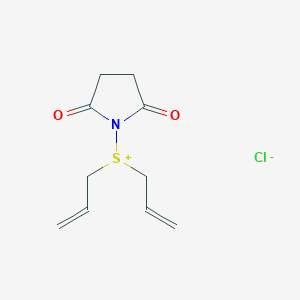
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
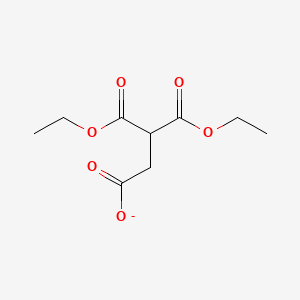
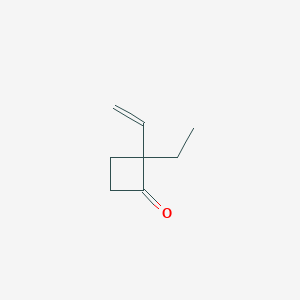
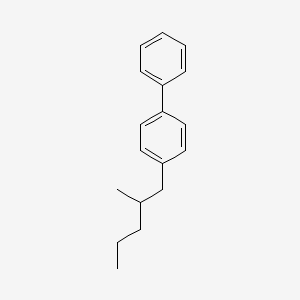
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
